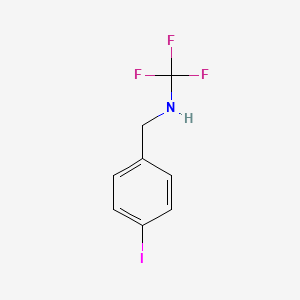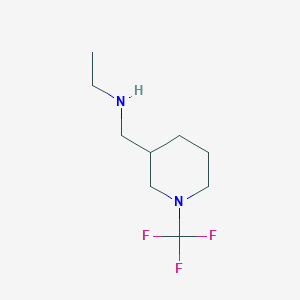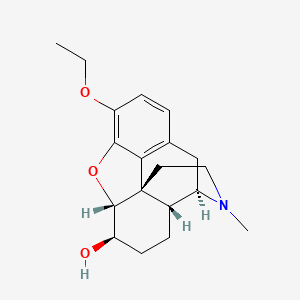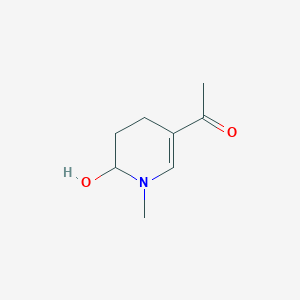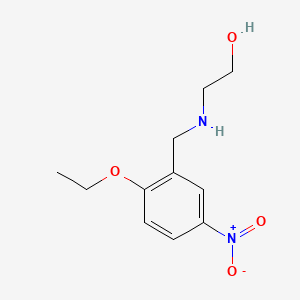
Ethanol, 2-(((2-ethoxy-5-nitrophenyl)methyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-(((2-ethoxy-5-nitrophenyl)methyl)amino)-: is an organic compound with a complex structure that includes an ethanol backbone, an ethoxy group, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(((2-ethoxy-5-nitrophenyl)methyl)amino)- typically involves multi-step organic reactions. One common method includes the nitration of an ethoxybenzene derivative followed by a reductive amination process. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Ethanol, 2-(((2-ethoxy-5-nitrophenyl)methyl)amino)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethanol, 2-(((2-ethoxy-5-nitrophenyl)methyl)amino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-(((2-ethoxy-5-nitrophenyl)methyl)amino)- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ethoxy group can enhance the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Ethanol, 2-ethoxy-: A simpler compound with similar functional groups but lacking the nitrophenyl group.
Ethanol, 2-[(2-aminoethyl)amino]-: Contains an aminoethyl group instead of the nitrophenyl group.
Ethanol, 2-(methylamino)-: Features a methylamino group instead of the ethoxy and nitrophenyl groups.
Uniqueness: Ethanol, 2-(((2-ethoxy-5-nitrophenyl)methyl)amino)- is unique due to the presence of both the ethoxy and nitrophenyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making this compound valuable in various research fields.
Propiedades
Número CAS |
61361-62-4 |
|---|---|
Fórmula molecular |
C11H16N2O4 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
2-[(2-ethoxy-5-nitrophenyl)methylamino]ethanol |
InChI |
InChI=1S/C11H16N2O4/c1-2-17-11-4-3-10(13(15)16)7-9(11)8-12-5-6-14/h3-4,7,12,14H,2,5-6,8H2,1H3 |
Clave InChI |
VMWFSQQDIYPLMZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])CNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



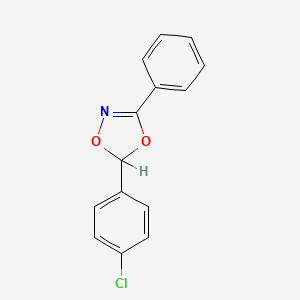
![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboxamide](/img/structure/B13953929.png)
![2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)-](/img/structure/B13953933.png)



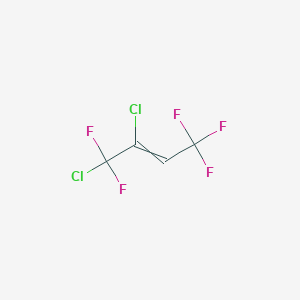
![1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane](/img/structure/B13953982.png)
